Sudan black B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Senescence Detection

Field: Oncogene-Induced Senescence

Method: The SBB staining method can detect senescent cells in any material, irrespective of its preparation.

Staining of Fats and Lipids

Field: Microbiology

Application: SBB is used for staining fats and fat droplets.

Fingerprint Enhancement

Field: Forensic Science

Application: SBB is used in fingerprint enhancement.

Results: The use of SBB in fingerprint enhancement helps in detecting fats present in the fingerprints.

Detection of Hematological Disorders

Field: Hematology

Application: SBB is used in the study of hematological disorders.

Staining of Lipoproteins

Field: Biochemistry

Application: SBB is used for staining the lipid portion of lipoprotein in polyacrylamide gel electrophoresis.

Staining of Chromosomes, Golgi Bodies, and Leukocyte Granules

Field: Cell Biology

Application: SBB is used to stain chromosomes, Golgi bodies, and leukocyte granules.

Staining of Triglycerides and Lipids

Application: SBB is used as a basic black dye for staining triglycerides and lipids off some lipoproteins.

Results: The use of SBB in staining triglycerides and lipids helps in detecting these compounds.

Staining of Strokes and Neutral Triglycerides

Field: Neurology

Application: SBB is used for staining a wide range of lipids including phospholipids, strokes, and neutral triglycerides.

Sudan black B is a lysochrome dye, primarily utilized for staining lipids in histological specimens. It is recognized for its ability to demonstrate triglycerides in frozen sections and to visualize protein-bound lipids in paraffin sections. The compound has a blue-black color and is insoluble in water and ethanol, which enhances its specificity for lipid components within biological tissues. The empirical formula of Sudan black B is with a molecular weight of 456.6 g/mol .

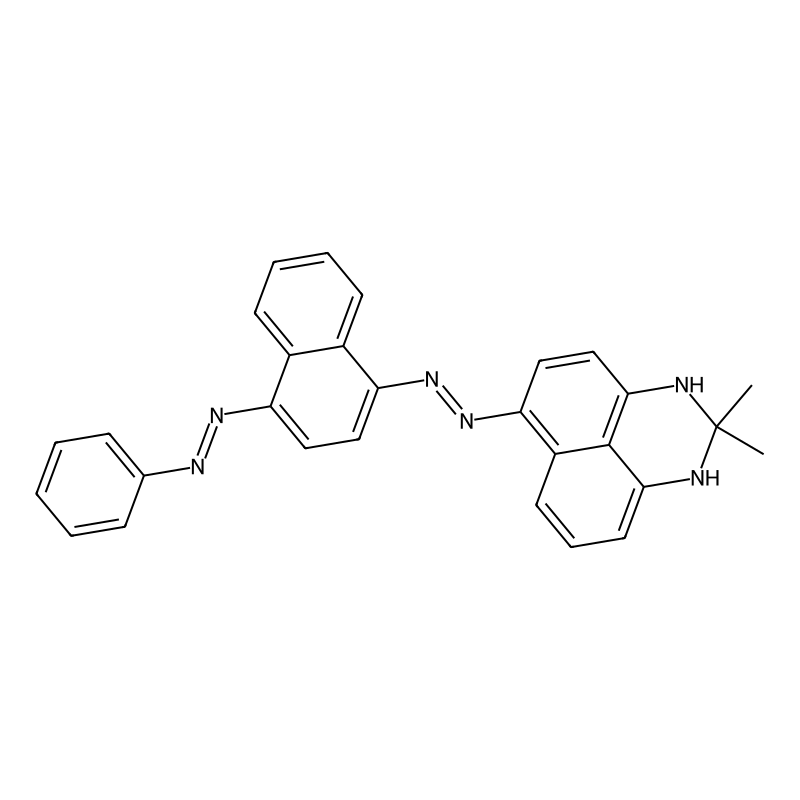

The dye consists of two main components, known as SSB-I and SSB-II, which have distinct chemical structures identified through advanced techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy. SSB-I is characterized as 2,3-dihydro-2,2-dimethyl-4-[(4-phenylazo-1-naphthalenyl)-azo]-1H-perimidine, while SSB-II is identified as 2,3-dihydro-2,2-dimethyl-6-[(4-phenylazo-1-naphthalenyl)-azo]-1H-perimidine .

Sudan Black B's mechanism of action relies on its selective interaction with lipids. The long, conjugated chain structure and aromatic rings of the dye molecule create a lipophilic character, allowing it to partition into and interact with the hydrophobic regions of lipids within cells and tissues. This selective binding is the basis for the staining process, where the dye accumulates in lipid-rich areas, making them visible under a microscope.

- Skin and Eye Irritation: Sudan Black B may cause mild skin and eye irritation upon contact. It is recommended to wear gloves and safety glasses when handling the dye.

- Inhalation: Avoid inhaling dust particles of Sudan Black B. Use a fume hood for procedures that may generate dust.

- Disposal: Dispose of waste containing Sudan Black B according to local regulations for hazardous waste disposal.

The biological activity of Sudan black B is prominently linked to its role as a histochemical stain for lipofuscin, a pigment associated with aging and cellular senescence. The dye specifically reacts with lipofuscin aggregates, which are composed of oxidized proteins and lipids. This property makes Sudan black B valuable for studying aging processes and understanding various pathophysiological conditions . Additionally, it has been reported to stain granulocytes and eosinophils selectively, indicating its utility in immunological studies .

Sudan black B has diverse applications in various fields:

- Histology: Widely used for staining triglycerides in frozen sections and protein-bound lipids in paraffin sections.

- Pathology: Employed to detect lipofuscin accumulation in senescent cells, aiding in studies related to aging and cellular health.

- Immunology: Utilized for identifying specific cell types based on their lipid content.

- Research: Valuable in biochemical studies involving lipid metabolism and pathology.

Studies have shown that Sudan black B interacts selectively with certain cellular components, particularly lipids. Its affinity for beta-granules in granulocytes suggests potential applications in differentiating cell types based on lipid content. Moreover, the dye's behavior changes with the age of the solution, indicating that its staining properties can be influenced by environmental factors . This aspect is critical for researchers seeking consistent results across different experimental conditions.

Sudan black B shares similarities with other lysochrome dyes but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

| Compound Name | Color | Solubility | Primary Use |

|---|---|---|---|

| Sudan III | Red | Insoluble in water | Staining triglycerides |

| Sudan IV | Orange | Insoluble in water | Staining fats and oils |

| Oil Red O | Red | Soluble in oil | Staining neutral triglycerides |

Uniqueness of Sudan Black B:

- Unlike Sudan III and IV, which are primarily red or orange, Sudan black B provides a blue-black coloration that can enhance contrast in tissue samples.

- Its specific interaction with lipofuscin makes it particularly valuable for aging research, setting it apart from other dyes that may not exhibit such specificity.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 182 of 2248 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 2066 of 2248 companies with hazard statement code(s):;

H341 (98.79%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Wang T, Sun W, Zhang X, Xu H, Xu F. Waterborne Polyurethane Coatings with Covalently Linked Black Dye Sudan Black B. Materials (Basel). 2017 Oct 28;10(11). pii: E1247. doi: 10.3390/ma10111247. PubMed PMID: 29143785; PubMed Central PMCID: PMC5706194.

3: Georgakopoulou EA, Tsimaratou K, Evangelou K, Fernandez Marcos PJ, Zoumpourlis V, Trougakos IP, Kletsas D, Bartek J, Serrano M, Gorgoulis VG. Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues. Aging (Albany NY). 2013 Jan;5(1):37-50. PubMed PMID: 23449538; PubMed Central PMCID: PMC3616230.

4: Fonovich TM. Sudan dyes: are they dangerous for human health? Drug Chem Toxicol. 2013 Jul;36(3):343-52. doi: 10.3109/01480545.2012.710626. Epub 2012 Sep 5. Review. PubMed PMID: 22947042.

5: Cindrova-Davies T, Fogarty NME, Jones CJP, Kingdom J, Burton GJ. Evidence of oxidative stress-induced senescence in mature, post-mature and pathological human placentas. Placenta. 2018 Aug;68:15-22. doi: 10.1016/j.placenta.2018.06.307. Epub 2018 Jun 19. PubMed PMID: 30055665; PubMed Central PMCID: PMC6083404.

6: Amin AS, Saleh HM. Extractive Spectrophotometric Determination of Nortriptyline Hydrochloride Using Sudan II, IV and Black B. Sci Pharm. 2017 Aug 17;69(2):140-149. doi: 10.3797/scipharm.aut-01-16. PubMed PMID: 28817110.

7: Evangelou K, Gorgoulis VG. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells. Methods Mol Biol. 2017;1534:111-119. PubMed PMID: 27812872.

8: Baschong W, Suetterlin R, Laeng RH. Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy (CLSM). J Histochem Cytochem. 2001 Dec;49(12):1565-72. PubMed PMID: 11724904.

9: Ineichen BV, Weinmann O, Good N, Plattner PS, Wicki C, Rushing EJ, Linnebank M, Schwab ME. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases. Neuropathol Appl Neurobiol. 2017 Apr;43(3):242-251. doi: 10.1111/nan.12373. Epub 2017 Mar 10. PubMed PMID: 28009439.

10: Rajabi M, Sabzalian S, Barfi B, Arghavani-Beydokhti S, Asghari A. In-line micro-matrix solid-phase dispersion extraction for simultaneous separation and extraction of Sudan dyes in different spices. J Chromatogr A. 2015 Dec 18;1425:42-50. doi: 10.1016/j.chroma.2015.11.017. Epub 2015 Nov 10. PubMed PMID: 26614171.

11: Charak BS, Advani SH, Karandikar SM, Parikh PM, Nair CN, Das Gupta A, Gopal R, Tapan KS, Nadkarni KS, Kurkure PA, et al. Sudan black B positivity in acute lymphoblastic leukemia. Acta Haematol. 1988;80(4):199-202. PubMed PMID: 2464265.

12: Yang G, Yang R, Hu J. Lysophosphatidylcholine synthesis by lipase-catalyzed ethanolysis. J Oleo Sci. 2015;64(4):443-7. doi: 10.5650/jos.ess14246. Epub 2015 Mar 11. PubMed PMID: 25766935.

13: Iwao Y. [Efficient Pharmaceutical Formulation Designs and Their Development Using Mathematical and Statistical Analysis]. Yakugaku Zasshi. 2015;135(10):1129-34. doi: 10.1248/yakushi.15-00195. Review. Japanese. PubMed PMID: 26423868.

14: Diaz-Satizabal L, Magor BG. Isolation and cytochemical characterization of melanomacrophages and melanomacrophage clusters from goldfish (Carassius auratus, L.). Dev Comp Immunol. 2015 Jan;48(1):221-8. doi: 10.1016/j.dci.2014.10.003. Epub 2014 Oct 22. PubMed PMID: 25453581.

15: Porras MA, Villar MA, Cubitto MA. Novel spectrophotometric technique for rapid determination of extractable PHA using Sudan black dye. J Biotechnol. 2017 Aug 10;255:28-32. doi: 10.1016/j.jbiotec.2017.06.012. Epub 2017 Jun 19. PubMed PMID: 28641986.

16: Oliveira VC, Carrara RC, Simoes DL, Saggioro FP, Carlotti CG Jr, Covas DT, Neder L. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. Histol Histopathol. 2010 Aug;25(8):1017-24. doi: 10.14670/HH-25.1017. PubMed PMID: 20552552.

17: Lanza F. Sudan black B and peroxidase positivity in cultured lymphoid cells from patients with B-type chronic lymphocytic leukemia. Haematologica. 1985 Sep-Oct;70(5):458-9. PubMed PMID: 3005143.

18: Schneider JP, Pedersen L, Mühlfeld C, Ochs M. Staining histological lung sections with Sudan Black B or Sudan III for automated identification of alveolar epithelial type II cells. Acta Histochem. 2015 Oct;117(8):675-80. doi: 10.1016/j.acthis.2015.10.005. Epub 2015 Nov 11. PubMed PMID: 26558990.

19: Niu C, Wang Z, Zuo G, Krupka TM, Ran H, Zhang P, Li P, Chen Y, Chen H, Zheng Y. Poly(Lactide-co-glycolide) ultrasonographic microbubbles carrying Sudan black for preoperative and intraoperative localization of lymph nodes. Clin Breast Cancer. 2012 Jun;12(3):199-206. doi: 10.1016/j.clbc.2012.01.005. Epub 2012 Mar 7. PubMed PMID: 22402214.

20: RODE B. Application of sudan black B technique on the pancreatic B-cells in some mammals. Nature. 1962 Jan 27;193:402. PubMed PMID: 14493085.